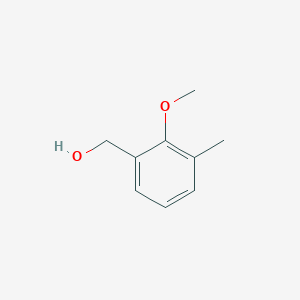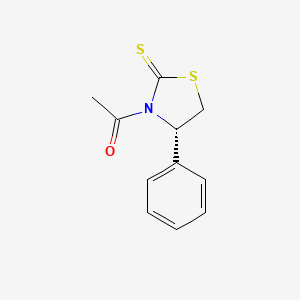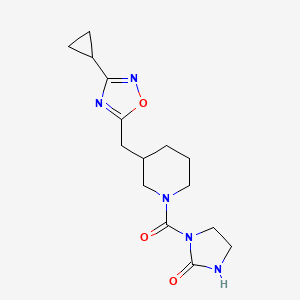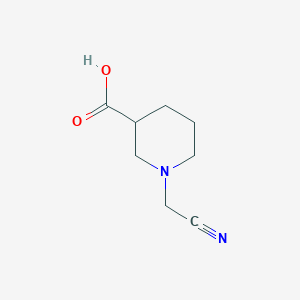![molecular formula C11H19N3 B2887720 (2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1701880-49-0](/img/structure/B2887720.png)
(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, other names or synonyms it might be known by, and its chemical formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents and conditions needed for these reactions and the products they yield.Physical And Chemical Properties Analysis
This includes properties like melting and boiling points, solubility, density, and chemical stability.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives, such as those synthesized in studies by Titi et al. (2020), have been extensively explored for their unique structural properties and potential biological activities. These compounds are synthesized through reactions involving primary amines and have been characterized using various spectroscopic methods, including FT-IR, UV–visible, and NMR spectroscopy, as well as mass spectrometry and X-ray crystallography. The structural analysis has revealed significant details about their molecular geometry and potential interaction sites, which could be crucial for their biological activities against targets like breast cancer and microbes (Titi et al., 2020).
Catalytic Applications and Polymerization
Research by Shin et al. (2016) has demonstrated the utility of pyrazole-derived compounds in catalysis, particularly in the polymerization of methyl methacrylate. This study synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes using pyrazole-based ligands and investigated their geometric structures and catalytic efficiency in polymerization processes. The findings suggest that these complexes can effectively catalyze polymerization, yielding polymers with high molecular weight and specific stereochemistry (Shin et al., 2016).
Medicinal Chemistry and Drug Discovery
In the realm of drug discovery, compounds containing the pyrazole moiety, similar to the one , are of interest due to their potential medicinal properties. Rioux et al. (2015) explored the metabolic pathways and structural characterization of EPZ011652, a protein arginine N-methyltransferase inhibitor. This research provides valuable insights into the drug's metabolic clearance and the formation of its metabolites, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Rioux et al., 2015).
Safety And Hazards
This involves detailing any risks associated with handling or using the compound, as well as appropriate safety precautions.
Direcciones Futuras
This could involve potential applications of the compound, areas where further research is needed, or upcoming trends in its field of study.
Remember, the availability and depth of this information can vary depending on how extensively the compound has been studied. For a less-known or newly synthesized compound, some of this information might not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature, databases, and safety data sheets.
Propiedades
IUPAC Name |
2-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)5-12-6-11-7-13-14(8-11)10(3)4/h7-8,10,12H,1,5-6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHGNVOYDARNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)




![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)

![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)